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Abstract
Xanthiside, a heterocyclic glucoside first isolated from the fruits of Xanthium pungens,

presents a unique molecular architecture with potential pharmacological significance. This

document provides a detailed overview of its chemical structure, physicochemical properties,

and the analytical methodologies employed for its characterization. While preliminary reports

suggest potential anti-inflammatory and antioxidant activities, further in-depth biological

evaluation is required to elucidate its mechanism of action and therapeutic potential. This guide

is intended to serve as a foundational resource for researchers investigating Xanthiside for

drug discovery and development purposes.

Chemical Structure and Identification
Xanthiside is chemically known as 7-(β-D-glucopyranosyloxymethyl)-8,8-dimethyl-4,8-

dihydrobenzo[1][2]thiazine-3,5-dione.[1] Its structure is characterized by a thiazinedione core

linked to a glucose moiety.

Figure 1: 2D Chemical Structure of Xanthiside.
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A summary of the known chemical and computed properties of Xanthiside is presented in the

table below. Experimental physical properties such as melting point, boiling point, and specific

solubility data are not yet publicly available and require determination.

Property Value Source

IUPAC Name

7-(β-D-

glucopyranosyloxymethyl)-8,8-

dimethyl-4,8-dihydrobenzo[1]

[2]thiazine-3,5-dione

Synonyms
Xanthiside, Xanthiazone O-β-

D-glucoside

CAS Number 866366-86-1

Molecular Formula C₁₇H₂₃NO₈S PubChem

Molecular Weight 401.43 g/mol PubChem

Canonical SMILES

CC1(C2=C(C=C(C1=O)COC3

C(C(C(C(O3)CO)O)O)O)NC(=

O)CS2)C

PubChem

InChI Key N/A

XLogP3 (Computed) -1.5 PubChem

Hydrogen Bond Donors 5 PubChem

Hydrogen Bond Acceptors 9 PubChem

Rotatable Bonds 5 PubChem

Appearance N/A

Purity (Typical) ~98% (by HPLC) Commercial

Storage Conditions -20°C Commercial
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The isolation and structure elucidation of Xanthiside were first reported by Mahmoud et al.

(2005). The following experimental methodologies are based on the techniques described in

their publication.

Isolation of Xanthiside from Xanthium pungens

Fruits of Xanthium pungens

Methanol Extraction

Concentration of Methanolic Extract

Solvent Partitioning

Column Chromatography (e.g., Silica Gel)

Further Purification (e.g., HPLC)

Isolated Xanthiside

Click to download full resolution via product page

Figure 2: General workflow for the isolation of Xanthiside.
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A detailed protocol for the isolation of Xanthiside would involve the following steps, as inferred

from the primary literature:

Plant Material Collection and Preparation: Fruits of Xanthium pungens are collected, dried,

and ground to a fine powder.

Extraction: The powdered plant material is exhaustively extracted with methanol at room

temperature. The resulting extract is filtered and concentrated under reduced pressure to

yield a crude methanolic extract.

Fractionation: The crude extract is subjected to solvent-solvent partitioning with solvents of

increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds

based on their polarity.

Chromatographic Separation: The fractions are then subjected to column chromatography

over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures).

Fractions are collected and monitored by thin-layer chromatography (TLC).

Final Purification: Fractions containing Xanthiside are pooled and further purified using

preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation
The chemical structure of Xanthiside was determined using a combination of spectroscopic

techniques.

3.2.1. Spectroscopic Analysis
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Technique Purpose

Infrared (IR) Spectroscopy
To identify the presence of key functional groups

(e.g., hydroxyl, carbonyl, C-N, C-S bonds).

Mass Spectrometry (MS)

To determine the molecular weight and

elemental composition (CIMS and High-

Resolution EIMS).

¹H NMR (400 MHz)
To determine the number and chemical

environment of protons in the molecule.

¹³C NMR and DEPT
To determine the number and type of carbon

atoms (CH₃, CH₂, CH, C).

2D NMR (COSY, HMQC, COLOC)

To establish the connectivity between protons

and carbons, and to assemble the molecular

framework.

NOE Experiments
To determine the stereochemistry and spatial

proximity of atoms.

A summary of the expected and reported spectroscopic data is presented below. The specific

chemical shifts (δ) and coupling constants (J) are based on the initial report by Mahmoud et al.

(2005).

Table of Spectroscopic Data

¹H NMR (400

MHz, CD₃OD)
δ (ppm) Multiplicity J (Hz) Assignment

Data from

primary literature

required

¹³C NMR (100 MHz, CD₃OD) δ (ppm) Assignment

Data from primary literature

required
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Biological Activity and Signaling Pathways
While Xanthiside has been noted for its potential anti-inflammatory and antioxidant effects,

there is a lack of publicly available, in-depth studies detailing these activities and their

underlying mechanisms. Further research is necessary to quantify its biological effects (e.g.,

determining IC₅₀ values in relevant assays) and to identify the specific signaling pathways it

may modulate.

Potential Anti-inflammatory and Antioxidant
Mechanisms
Based on the general understanding of natural glucosides with similar structural features,

potential mechanisms of action could involve the modulation of key inflammatory and

antioxidant signaling pathways.
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Figure 3: Hypothetical signaling pathways potentially modulated by Xanthiside.

Further experimental validation is required to confirm the involvement of these or other

pathways in the biological activity of Xanthiside.

Conclusion and Future Directions
Xanthiside is a natural product with a well-characterized chemical structure. The foundational

data presented in this guide provides a starting point for further investigation into its

pharmacological properties. Future research should focus on:
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Total Synthesis: Developing a synthetic route to Xanthiside to enable the production of

larger quantities for extensive biological testing and the generation of analogs for structure-

activity relationship (SAR) studies.

In-depth Biological Evaluation: Conducting a comprehensive panel of in vitro and in vivo

assays to quantify its anti-inflammatory, antioxidant, and other potential biological activities.

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling

pathways through which Xanthiside exerts its biological effects.

Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution,

metabolism, excretion (ADME), and toxicity profile to evaluate its potential as a drug

candidate.

This technical guide serves as a central repository of the current knowledge on Xanthiside and

aims to facilitate and accelerate future research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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